![molecular formula C16H23N5O B2420145 3-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine CAS No. 2197934-01-1](/img/structure/B2420145.png)
3-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1H-1,2,3-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of these functional groups could potentially confer a variety of chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by its functional groups. For instance, the 1H-1,2,3-triazole ring is planar due to its aromaticity . The piperidine ring, on the other hand, can adopt a chair conformation to minimize strain .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the 1H-1,2,3-triazole ring can participate in various reactions, such as nucleophilic substitutions or metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the 1H-1,2,3-triazole ring could enhance the compound’s stability and solubility .Scientific Research Applications
Copper-catalyzed Synthesis of Piperidines
Copper-catalyzed reactions offer a regioselective method for introducing methoxycarbonyl methyl groups into unsubstituted pyridines under mild conditions. This process facilitates the synthesis of new polyfunctionalized piperidine derivatives, showcasing unconventional substitution patterns useful in chemical research and drug development (Crotti, Berti, & Pineschi, 2011).
Antimicrobial Activity of Pyridine Derivatives
New pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have shown variable and modest antimicrobial activities against several bacterial and fungal strains. This research opens avenues for developing novel antimicrobial agents based on pyridine scaffolds (Patel, Agravat, & Shaikh, 2011).
Synthesis of Highly Functionalized Isoxazoles
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates presents a useful scaffold for generating highly functionalized 3-(pyridin-3-yl)isoxazoles. These compounds have potential applications in the development of new heterocyclic compounds, which are valuable in medicinal chemistry and material science (Ruano, Fajardo, & Martín, 2005).
Antimicrobial Evaluation of Thiazolo[3,2]pyridines
The synthesis of new Thiazolo[3, 2]pyridines containing Pyrazolyl Moiety and their subsequent evaluation for antimicrobial activity reveal that these compounds possess significant activity against various microorganisms. Such findings are crucial for the development of new antimicrobial agents (El-Emary, Khalil, Ali, & El-Adasy, 2005).
Synthesis of Pyrrole- and Pyridine- Carboxylates
The preparation of trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy, utilizing 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, highlights a novel approach to synthesizing pyrrole and pyridine derivatives. These compounds have relevance in the development of new chemical entities for various scientific applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, including generating d and f metal coordination complexes .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets through these nitrogen atoms, leading to changes in the target’s function.
Safety and Hazards
properties
IUPAC Name |
3-methyl-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-14-3-2-6-17-16(14)22-13-15-4-8-20(9-5-15)11-12-21-10-7-18-19-21/h2-3,6-7,10,15H,4-5,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPOFPFOMCVEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2420062.png)
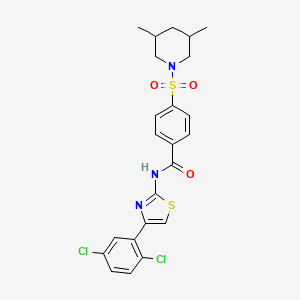
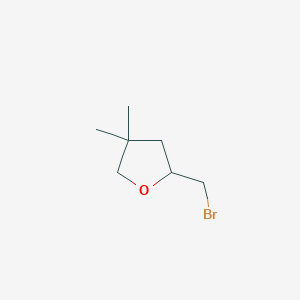
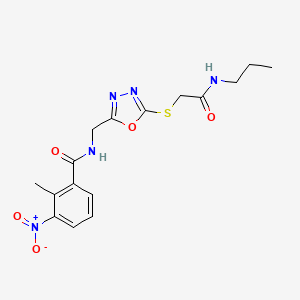
![4-Methylmorpholin-4-ium; [3-cyano-6-(thiophen-2-yl)-5-(trifluoroacetyl)pyridin-2-yl]sulfanide](/img/structure/B2420070.png)
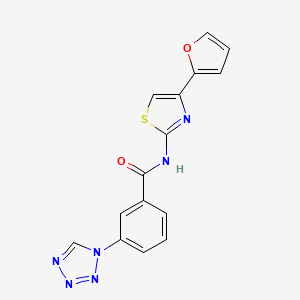

![1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2420075.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)
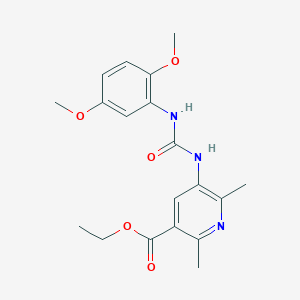
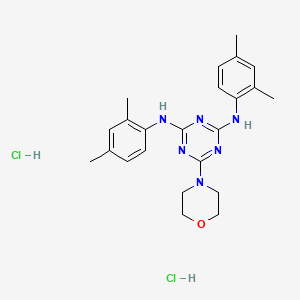

![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)